Triethanolamine salicylate (TEASA) is the salt formed from salicylic acid and the organic amine triethanolamine. It is primarily utilized as an active ingredient in topical analgesic formulations for the temporary relief of minor muscle and joint pain. Unlike free salicylic acid, which is acidic, or methyl salicylate, which is an oily ester with a strong odor, triethanolamine salicylate provides a water-soluble, odorless, and pH-neutral source of salicylate. These properties are critical for its incorporation into aqueous gels and low-irritation creams, representing its primary procurement value in pharmaceutical and cosmetic manufacturing.
Simple substitution of Triethanolamine Salicylate with its constituent parts—salicylic acid and triethanolamine—is inadequate for formulation consistency, as this fails to guarantee complete salt formation and control over the final pH, a critical factor for skin compatibility. Furthermore, it cannot be directly replaced by methyl salicylate in formulations where low odor, water-solubility, and non-greasy texture are required. Other salts, such as sodium salicylate, while water-soluble, do not share the same skin permeation profile, which is characterized by high retention in the epidermis rather than deep dermal penetration. Therefore, procuring the pre-formed Triethanolamine Salicylate salt is essential for achieving the specific performance, safety, and formulation characteristics required for its intended applications.
In a human in vitro study on full-thickness skin, it was estimated that over 99.9% of the salicylate from a 10% triethanolamine salicylate formulation was retained in the epidermis. This contrasts sharply with methyl salicylate, where the penetration into the dermis was estimated to be four orders of magnitude greater than from the triethanolamine salicylate salt formulation. In a corresponding in vivo human microdialysis study, application of a methyl salicylate formulation produced significant salicylate levels in the dermis, while negligible levels were detected following application of the triethanolamine salicylate formulation.
| Evidence Dimension | Salicylate Deposition Site (Human Skin, In Vitro) |
| Target Compound Data | >99.9% of salicylate retained in the epidermis |
| Comparator Or Baseline | Methyl Salicylate: Penetration into the dermis was estimated to be 10,000x greater |
| Quantified Difference | Four orders of magnitude greater dermal penetration for Methyl Salicylate |
| Conditions | In vitro study using full-thickness human skin samples comparing commercial 10% Triethanolamine Salicylate and 20% Methyl Salicylate formulations. |
For applications targeting the epidermis where minimal systemic absorption and reduced deep tissue penetration are desired, this compound offers a distinct advantage over methyl salicylate.
Triethanolamine salicylate is characterized as soluble in water and alcohols, with a hydrophilic nature indicated by an estimated LogP of -1.108. This contrasts with salicylic acid, which has very poor water solubility (approx. 0.2 g/100 mL at 20°C) and typically requires co-solvents like ethanol or pH modification for incorporation into aqueous bases. Compared to methyl salicylate, an oily liquid known as oil of wintergreen, triethanolamine salicylate is odorless and non-greasy, significantly improving process handling and final product aesthetics.
| Evidence Dimension | Aqueous Solubility & Physical Form |
| Target Compound Data | Soluble in water; odorless solid |
| Comparator Or Baseline | Salicylic Acid: Poorly water-soluble solid. Methyl Salicylate: Oily liquid with strong odor. |
| Quantified Difference | Qualitatively significant difference in solubility and handling characteristics. |
| Conditions | Standard physicochemical properties at room temperature. |
This compound simplifies the manufacturing of clear, aqueous gels and lotions without requiring additional solubilizers or masking agents, reducing formulation complexity and cost.
The formation of a salt via the reaction of triethanolamine with salicylic acid neutralizes the acidity of the parent acid. A saturated aqueous solution of salicylic acid has a pH of 2.4, and its pKa is 2.97. Formulations at such a low pH can disrupt the skin's natural acid mantle and have a higher potential for irritation. Triethanolamine is widely used in cosmetics as a pH adjuster to bring formulations into a more skin-compatible range (typically pH 5.5-7.0). Procuring the pre-formed salt ensures a near-neutral pH starting material, which is critical for developing low-irritation products.
| Evidence Dimension | Formulation pH |
| Target Compound Data | Near-neutral pH in solution |
| Comparator Or Baseline | Salicylic Acid: pH of a saturated water solution is 2.4 |
| Quantified Difference | Avoids the highly acidic conditions of free salicylic acid, a difference of ~3-4 pH units. |
| Conditions | Aqueous solution. |
Using this salt avoids the need for significant pH adjustment during manufacturing and results in a final product with a lower likelihood of causing skin irritation compared to formulations based on free salicylic acid.
In a randomized, double-blind, placebo-controlled study of 81 patients with osteoarthritis of the hands, a single application of 10% triethanolamine salicylate cream was significantly superior to placebo in improving the sum of pain intensity differences (SPID, p=0.0492) and the sum of stiffness intensity differences (SSID, p=0.0283). Another double-blind study on 34 subjects with exercise-induced muscle soreness found that soreness levels were significantly lower (p<0.05) in the group using a 10% triethanolamine salicylate cream compared to the placebo group.
| Evidence Dimension | Pain & Stiffness Relief (Osteoarthritis, Hands) |
| Target Compound Data | Statistically significant improvement in SPID and SSID scores |
| Comparator Or Baseline | Placebo cream |
| Quantified Difference | p < 0.05 for both pain and stiffness improvement scores |
| Conditions | Single-application, randomized, double-blind, placebo-controlled study in 81 patients. |
This evidence confirms the compound's biological activity and provides a basis for its use as an active pharmaceutical ingredient, justifying its procurement over inert or unproven alternatives.
The superior water solubility and odorless nature of Triethanolamine Salicylate make it the right choice for developing clear, cosmetically elegant hydrogels and emulsion creams. Unlike methyl salicylate, it allows for the creation of products without a strong medicinal smell, and unlike salicylic acid, it can be incorporated without harsh solvents or extreme pH adjustments.
Based on evidence showing its preferential deposition in the epidermis with minimal penetration to the dermis, this compound is well-suited for dermatological applications where the therapeutic target is within the epidermis. This profile makes it a candidate for scenarios where limiting systemic exposure from a topical salicylate is a key safety or performance objective, a clear differentiator from the more deeply penetrating methyl salicylate.
The near-neutral pH of Triethanolamine Salicylate provides a significant advantage for products marketed towards users with sensitive skin. By starting with a non-acidic active ingredient, formulators can more easily maintain the final product pH within a range that is compatible with the skin's natural acid mantle, reducing the potential for irritation often associated with acidic compounds like free salicylic acid.
Irritant